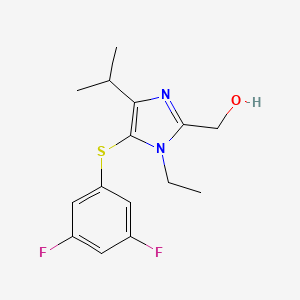
(5-(3,5-Difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol
Cat. No. B8735921
M. Wt: 312.4 g/mol
InChI Key: FYQXJQUOOZKYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910506
Procedure details


In 5 ml of ethanol was dissolved 300 mg (0.75 mmol)of 2-benzyloxymethyl-5-(3,5-difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole (17z), followed by addition of 5N-HCl (10 ml)at room temperature with stirring and the mixture was reacted on an oil bath at 130° C. for 3 hours during which time the mixture was concentrated. The reaction mixture was cooled, and a saturated aqueous sodium bicarbonate solution was added to be weakly alkali. The mixture was extracted with ethyl acetate, the ethyl acetate layer was washed with water and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residual oil was crystallized from n-hexane, and filtered to give 160 mg of Compound I-36 (yield 68%). mp 102-104° C.
Identifiers


|
REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]1[N:11]([CH2:27][CH3:28])[C:12]([S:18][C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=2)=[C:13]([CH:15]([CH3:17])[CH3:16])[N:14]=1)C1C=CC=CC=1.Cl>C(O)C>[F:25][C:23]1[CH:24]=[C:19]([S:18][C:12]2[N:11]([CH2:27][CH3:28])[C:10]([CH2:9][OH:8])=[N:14][C:13]=2[CH:15]([CH3:16])[CH3:17])[CH:20]=[C:21]([F:26])[CH:22]=1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted on an oil bath at 130° C. for 3 hours during which time the mixture
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a saturated aqueous sodium bicarbonate solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethyl acetate layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was crystallized from n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)SC1=C(N=C(N1CC)CO)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


